molecular formula C14H14O4S B5626284 METHYL 3-(NAPHTHALENE-2-SULFONYL)PROPANOATE

METHYL 3-(NAPHTHALENE-2-SULFONYL)PROPANOATE

Cat. No.: B5626284
M. Wt: 278.33 g/mol
InChI Key: KWZSWJCSFAOCMY-UHFFFAOYSA-N
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Description

Methyl 3-(naphthalene-2-sulfonyl)propanoate is an organic compound with the molecular formula C14H14O4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(naphthalene-2-sulfonyl)propanoate can be synthesized through several methods. One common approach involves the sulfonylation of naphthalene followed by esterification. The process typically includes the following steps:

    Sulfonylation: Naphthalene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming naphthalene-2-sulfonic acid.

    Esterification: The naphthalene-2-sulfonic acid is then reacted with methyl 3-bromopropanoate in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(naphthalene-2-sulfonyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(naphthalene-2-sulfonyl)propanoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of methyl 3-(naphthalene-2-sulfonyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(naphthalene-2-sulfinyl)propanoate: Contains a sulfinyl group instead of a sulfonyl group.

    Methyl 3-(naphthalene-2-sulfanyl)propanoate: Contains a sulfanyl group instead of a sulfonyl group.

    Methyl 3-(naphthalene-2-carboxyl)propanoate: Contains a carboxyl group instead of a sulfonyl group.

Uniqueness

Methyl 3-(naphthalene-2-sulfonyl)propanoate is unique due to the presence of the sulfonyl group, which imparts specific chemical reactivity and biological activity. The sulfonyl group is a strong electron-withdrawing group, influencing the compound’s stability and reactivity in various chemical reactions.

Properties

IUPAC Name

methyl 3-naphthalen-2-ylsulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-18-14(15)8-9-19(16,17)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZSWJCSFAOCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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